molecular formula C7H9ClN4 B1521176 6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine CAS No. 1158781-49-7

6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B1521176
CAS No.: 1158781-49-7
M. Wt: 184.62 g/mol
InChI Key: AGDMMBNYUDVARJ-UHFFFAOYSA-N
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Description

6-chloro-N~4~-cyclopropylpyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
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Biological Activity

6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antiviral and anticancer research. The following sections provide a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16ClN4
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1512254-41-9

The unique structural features of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine include a chlorine atom at position 6 and a cyclopropyl group at the N4 position of the pyrimidine ring. These modifications are believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate receptor signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may bind to the active sites of various enzymes, leading to inhibition of their activity. This can affect metabolic pathways crucial for cell proliferation and survival.
  • Receptor Interaction : It may interact with receptors involved in cellular signaling, thereby influencing physiological responses.

Antiviral Activity

Research indicates that 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine exhibits notable antiviral properties, particularly against retroviruses such as HIV. Studies have shown that derivatives of this compound can inhibit viral replication by interfering with the viral life cycle at various stages.

Anticancer Properties

The compound has demonstrated significant cytotoxic effects in various cancer cell lines. Key findings include:

  • Cell Proliferation Inhibition : In vitro studies revealed that the compound effectively inhibits cell growth in several cancer types, including breast and lung cancers.
  • Mechanisms of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. For instance, it has been shown to activate apoptotic pathways leading to programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine against other pyrimidine derivatives:

Compound NameStructural FeaturesUnique Properties
6-Chloro-N4-cyclopropylpyrimidine-2,4-diamineChlorinated pyrimidine with cyclopropyl groupEnhanced antiviral activity against HIV
6-Methyl-N4-cyclopropylpyrimidine-2,4-diamineMethyl group at position 6Potential anticancer properties
5-Substituted 2,4-diaminopyrimidine derivativesVarious substituents at position 5Broad spectrum antiviral activity

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antiangiogenic Effects : A study reported significant antiangiogenic properties associated with derivatives of this compound, suggesting potential applications in oncology.
  • Cytotoxicity Evaluation : In vitro tests indicated that the compound inhibited cell proliferation across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant.
  • Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, highlighting its potential as a lead compound for drug development.

Properties

IUPAC Name

6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4/c8-5-3-6(10-4-1-2-4)12-7(9)11-5/h3-4H,1-2H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMMBNYUDVARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672498
Record name 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158781-49-7
Record name 6-Chloro-N~4~-cyclopropylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N4-cyclopropylpyrimidine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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